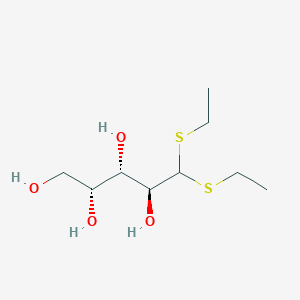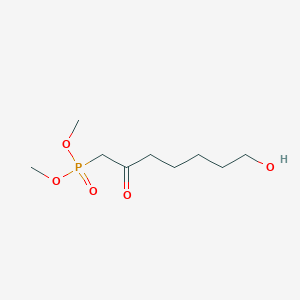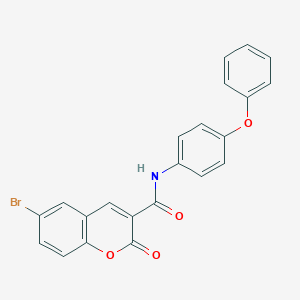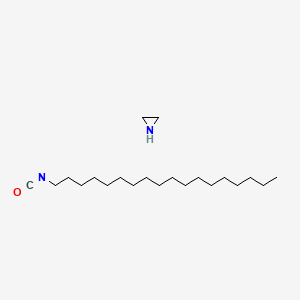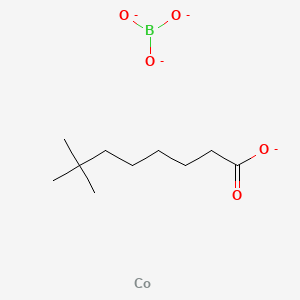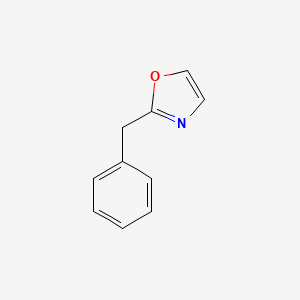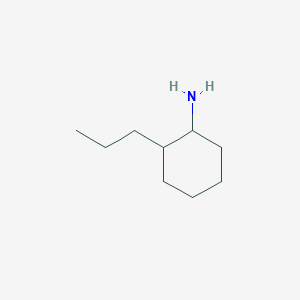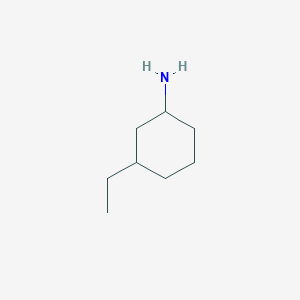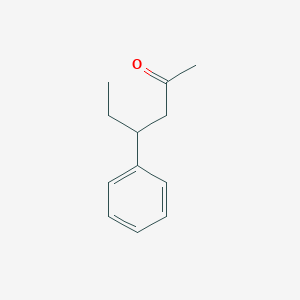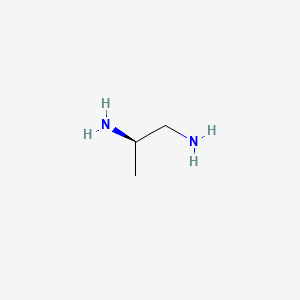
(2R)-propane-1,2-diamine
概要
説明
(2R)-propane-1,2-diamine is an organic compound with the molecular formula C3H10N2 It is a chiral diamine, meaning it has two amine groups (-NH2) attached to a propane backbone The (2R) designation indicates the specific stereochemistry of the molecule, where the amine groups are arranged in a specific spatial configuration
科学的研究の応用
(2R)-propane-1,2-diamine has a wide range of applications in scientific research:
Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules. Its stereochemistry is valuable in the production of enantiomerically pure compounds.
Biology: The compound is studied for its potential role in enzyme inhibition and as a ligand in biochemical assays.
Medicine: Research is ongoing into its potential use as a pharmaceutical intermediate, particularly in the synthesis of drugs targeting specific biological pathways.
Industry: It is used in the production of polymers, resins, and other materials where its diamine functionality is beneficial.
準備方法
Synthetic Routes and Reaction Conditions
(2R)-propane-1,2-diamine can be synthesized through several methods. One common approach involves the reduction of (2R)-2-nitropropane-1,3-diol using hydrogen gas in the presence of a catalyst such as palladium on carbon. The reaction typically occurs under mild conditions, with the nitro group being reduced to an amine group.
Another method involves the reductive amination of (2R)-propane-1,2-diol with ammonia or an amine source in the presence of a reducing agent like sodium cyanoborohydride. This method allows for the direct introduction of the amine groups onto the propane backbone.
Industrial Production Methods
In industrial settings, this compound is often produced through catalytic hydrogenation of (2R)-2-nitropropane-1,3-diol. This process is scalable and can be conducted in large reactors under controlled conditions to ensure high yield and purity of the product.
化学反応の分析
Types of Reactions
(2R)-propane-1,2-diamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding imines or nitriles, depending on the oxidizing agent used.
Reduction: It can be further reduced to form primary amines or other reduced derivatives.
Substitution: The amine groups can participate in nucleophilic substitution reactions, where they are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Imines or nitriles.
Reduction: Primary amines.
Substitution: Alkylated or acylated derivatives of this compound.
作用機序
The mechanism by which (2R)-propane-1,2-diamine exerts its effects depends on its specific application. In biochemical contexts, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity. The molecular targets and pathways involved vary, but often include key enzymes in metabolic pathways.
類似化合物との比較
(2R)-propane-1,2-diamine can be compared with other similar compounds such as (2S)-propane-1,2-diamine, ethylenediamine, and 1,3-diaminopropane. While these compounds share similar functional groups, their stereochemistry and spatial arrangement of atoms can lead to different chemical properties and reactivity. For example, (2S)-propane-1,2-diamine is the enantiomer of this compound and may exhibit different biological activity due to its different spatial configuration.
Conclusion
This compound is a versatile compound with significant potential in various fields of research and industry. Its unique stereochemistry and reactivity make it a valuable building block in organic synthesis, while its potential applications in biology and medicine continue to be explored. Understanding its preparation methods, chemical reactions, and mechanism of action is crucial for harnessing its full potential in scientific and industrial applications.
特性
IUPAC Name |
(2R)-propane-1,2-diamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H10N2/c1-3(5)2-4/h3H,2,4-5H2,1H3/t3-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AOHJOMMDDJHIJH-GSVOUGTGSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CN)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H10N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
74.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-[2-(1,3-benzothiazol-2-yl)phenyl]-4-[benzyl(methyl)sulfamoyl]benzamide](/img/structure/B3278925.png)
